Methyl 2-(5,6-difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoate
Description
This compound features a benzo[d]thiazole core substituted with 5,6-difluoro groups, an imino-linked 3-(trifluoromethyl)benzoyl moiety, and a butanoate ester at position 2. Key features include:
- Fluorine substituents: Enhances lipophilicity and metabolic stability.
- Trifluoromethyl group: Improves binding affinity via hydrophobic interactions.
- Ester functionality: Influences solubility and hydrolysis kinetics.
Properties
Molecular Formula |
C20H15F5N2O3S |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
methyl 2-[5,6-difluoro-2-[3-(trifluoromethyl)benzoyl]imino-1,3-benzothiazol-3-yl]butanoate |
InChI |
InChI=1S/C20H15F5N2O3S/c1-3-14(18(29)30-2)27-15-8-12(21)13(22)9-16(15)31-19(27)26-17(28)10-5-4-6-11(7-10)20(23,24)25/h4-9,14H,3H2,1-2H3 |
InChI Key |
UBTILAUPVJKHHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)N1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)C(F)(F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5,6-difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoro and trifluoromethyl groups: These groups can be introduced via electrophilic aromatic substitution reactions using reagents such as trifluoromethyl iodide and difluoromethyl sulfonate.
Coupling reactions: The final coupling of the thiazole derivative with the butanoate ester can be performed using palladium-catalyzed cross-coupling reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5,6-difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 2-(5,6-difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated aromatic rings and thiazole moiety make it useful in the development of advanced materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of Methyl 2-(5,6-difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings and thiazole moiety allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Benzo[d]imidazole Derivatives ()
Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole share heterocyclic cores but differ in:
- Core structure : Benzoimidazole vs. benzothiazole.
- Synthetic routes : Both use sodium metabisulfite-mediated cyclization, but the target compound likely requires imine formation steps absent in imidazole synthesis .
- Substituent effects : Fluorine at position 5 is common, but the target’s 5,6-difluoro pattern may enhance steric and electronic interactions.
| Feature | Target Compound | Benzo[d]imidazole Derivatives |
|---|---|---|
| Core Heterocycle | Benzothiazole | Benzoimidazole |
| Fluorine Substitution | 5,6-Difluoro | 5-Fluoro |
| Key Functional Groups | Trifluoromethylbenzoyl imino | Benzodioxolyloxy |
Sulfonylurea Herbicides ()
Compounds like triflusulfuron-methyl and metsulfuron-methyl share ester groups but differ significantly:
- Core structure: Triazine-sulfonylurea vs. benzothiazole-imino.
- Bioactivity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the target’s mechanism is undefined but likely distinct due to structural divergence.
- Stability: Sulfonylurea esters are prone to hydrolysis; the target’s benzothiazole-imino group may confer greater stability .
| Property | Target Compound | Sulfonylurea Herbicides |
|---|---|---|
| Core Structure | Benzothiazole-imino | Triazine-sulfonylurea |
| Primary Application | Undefined (hypothetical) | ALS inhibitors (herbicides) |
| Hydrolytic Stability | High (aromatic stabilization) | Moderate (ester hydrolysis) |
Thiazole Derivatives with Hydroperoxy Groups ()
Compounds like (S)-isobutyl 2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanoate share thiazole motifs but differ in:
- Reactivity : Hydroperoxy groups in compounds confer oxidative instability, whereas the target’s trifluoromethyl and fluorine substituents enhance inertness.
| Feature | Target Compound | Thiazole-Hydroperoxy Derivatives |
|---|---|---|
| Stability | High (fluorine/CF₃) | Low (hydroperoxy sensitivity) |
| Key Linkage | Imino | Urea |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
